molecular formula C10H17Cl B13171445 ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane

([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane

Katalognummer: B13171445
Molekulargewicht: 172.69 g/mol
InChI-Schlüssel: VGUAPSJTGLQBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is an organic compound with the molecular formula C10H17Cl . It is a cyclopentane derivative where a cyclopropyl group is attached to the cyclopentane ring via a chloromethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane typically involves the reaction of cyclopentane with chloromethylcyclopropane under specific conditions. One common method involves the use of a strong base to deprotonate the cyclopentane, followed by the addition of chloromethylcyclopropane. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts may also be used to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This compound can also interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane: is unique due to its chloromethyl group, which provides a site for various chemical modifications.

Eigenschaften

Molekularformel

C10H17Cl

Molekulargewicht

172.69 g/mol

IUPAC-Name

[1-(chloromethyl)cyclopropyl]methylcyclopentane

InChI

InChI=1S/C10H17Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2

InChI-Schlüssel

VGUAPSJTGLQBKO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CC2(CC2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.